molecular formula C12H10BrNO4S2 B1524283 3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid CAS No. 1291486-57-1

3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid

Cat. No.: B1524283
CAS No.: 1291486-57-1
M. Wt: 376.3 g/mol
InChI Key: JKTIXBKLTDKZMV-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10BrNO4S2 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Thiophene-2-carboxanilide and its derivatives, including bromo derivatives, react with chlorosulfonic acid to produce sulfonyl chlorides, which further react with amino acids to yield derivatives. These compounds are used in the preparation of dipeptide methyl esters through coupling reactions, showcasing their utility in peptide synthesis (El-Sayed, 1998).

Photochemical Studies

  • Research on photochemical degradation of benzothiophene compounds, closely related to thiophene derivatives, provides insights into the degradation pathways of such compounds in aquatic environments, particularly following oil spills. This knowledge is crucial for understanding the environmental fate of thiophene-based compounds (Andersson & Bobinger, 1996).

Catalytic and Protective Group Applications

  • The 9-phenyl-9-fluorenyl group is employed as a protective group for amino acids and derivatives, highlighting the compound's significance in synthetic organic chemistry and peptide synthesis (Soley & Taylor, 2019).
  • A study on the palladium-catalyzed arylation of thiophenes demonstrates the compound's utility in forming arylated thiophene derivatives, which are valuable intermediates in organic synthesis (Bheeter, Bera, & Doucet, 2013).

Luminescent Sensing and Gas Sorption

  • The development of lanthanide-potassium frameworks using sulfonate-carboxylate ligands illustrates the compound's potential in creating materials for gas sorption, proton conductivity, and luminescent sensing of metal ions, marking its significance in material science and sensor technology (Zhou et al., 2016).

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTIXBKLTDKZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
Reactant of Route 2
3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
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3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
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3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
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3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
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3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.